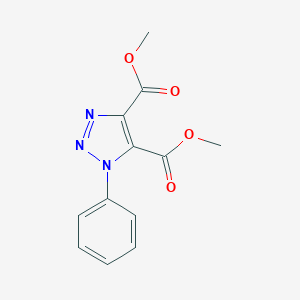
2-苯基呋喃
概述
描述
2-Phenylfuran (2-PF) is a chemical compound with a molecular formula of C8H6O. It is an aromatic heterocyclic compound, with a furan ring structure and a phenyl substituent. 2-PF is a colorless liquid at room temperature, and is insoluble in water. It has a boiling point of 212 °C and a melting point of -50 °C.
科学研究应用
1. 有机合成和化学反应
2-苯基呋喃已在有机合成领域得到探索。例如,它已被用作呋喃苯基化反应中的取代产物,产生单取代产物 (Benati, Barba, Tiecco, & Tundo, 1969)。此外,它参与合成2-[(3-氨基丙基)二甲基硅基]-5-苯基呋喃,表明其在开发具有不同细胞毒性的新化合物方面具有潜力 (Ignatovich, Muravenko, Spura, Popelis, Domrachova, & Shestakova, 2013)。
2. 分子研究和屏障效应
已经研究了2-苯基呋喃对分子旋转屏障的影响,揭示了替换特定基团如何影响这些屏障 (Hayashi, Saito, & Higuchi, 2009)。
3. 包合物开发
2-苯基呋喃已用于开发含有β-环糊精包合物的壳聚糖膜,用于控制生物活性物质的释放 (Zarandona, Barba, Guerrero, Caba, & Maté, 2020)。这表明其在材料科学和控释技术中的相关性。
4. 催化和化学相互作用
它在钯催化的环异构化过程中的作用突显了2-苯基呋喃在催化和苯并呋喃融合杂环合成中的重要性 (Murai, Miki, & Ohe, 2009)。
5. 核磁共振研究
已对2-苯基呋喃进行了核磁共振研究,特别是在苯基呋喃和苯基吡咯衍生物的背景下 (Dana, Convert, Girault, & Mulliez, 1976)。
6. 光环化研究
已对联苯酚的氧化光环化进行了研究,观察到了相关化合物的形成,如2-羟基二苯呋喃,表明其在光物理和光化学研究中的潜力 (Seffar, Dauphin, & Boule, 1987)。
7. 电子性质
已探索了苯基呋喃的电子给体性质,为其分子复合物和电子相互作用提供了见解 (Abu-eittah & Hamed, 1979)。
安全和危害
2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用机制
Target of Action
This compound is a derivative of furan, a heterocyclic organic compound, and phenyl group, an aromatic hydrocarbon
Mode of Action
Furan derivatives have been studied for their interactions with various biological targets . The exact interaction of 2-Phenylfuran with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical processes . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is suggested that 2-phenylfuran has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier
Result of Action
Furan derivatives have been studied for their potential effects in various biological systems
属性
IUPAC Name |
2-phenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNJAXHHFZVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333986 | |
| Record name | 2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17113-33-6 | |
| Record name | 2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic routes to 2-Phenylfuran?
A1: 2-Phenylfuran can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields 2-Phenylfuran. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of 2-Phenylfuran derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming 2-Phenylfuran. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []
Q2: What is the molecular formula and weight of 2-Phenylfuran?
A2: The molecular formula of 2-Phenylfuran is C10H8O, and its molecular weight is 144.17 g/mol.
Q3: How can 2-Phenylfuran be characterized using spectroscopic techniques?
A3: 2-Phenylfuran can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in 2-Phenylfuran, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []
Q4: What are some notable physical properties of 2-Phenylfuran?
A4: 2-Phenylfuran is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []
Q5: Does 2-Phenylfuran have any known catalytic properties?
A5: While 2-Phenylfuran itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with 2-Phenylfuran, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []
Q6: Are there any applications of 2-Phenylfuran in materials science?
A6: While specific applications of 2-Phenylfuran in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of 2-Phenylfuran units into polymers could influence their conductivity, light emission, or charge transport properties.
Q7: How is computational chemistry used in research related to 2-Phenylfuran?
A7: Computational chemistry plays a crucial role in understanding 2-Phenylfuran and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of 2-Phenylfuran. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of 2-Phenylfuran derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in 2-Phenylfuran and related compounds. []
Q8: How do structural modifications impact the activity of 2-Phenylfuran derivatives?
A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 2-Phenylfuran scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, 2-Phenylfuran, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a 2-Phenylfuran moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

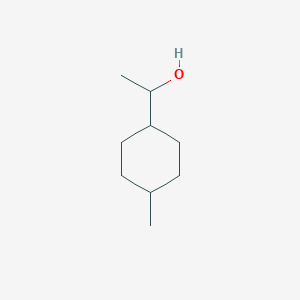
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
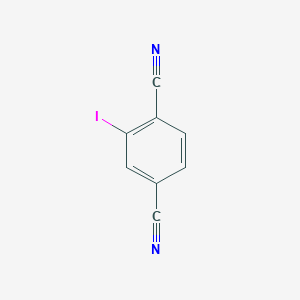
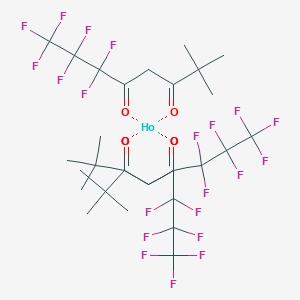
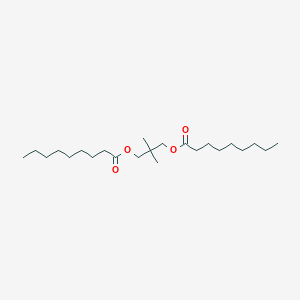
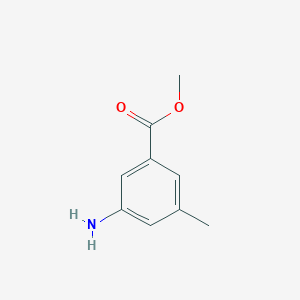
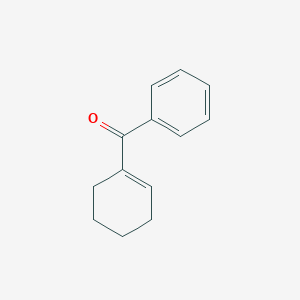

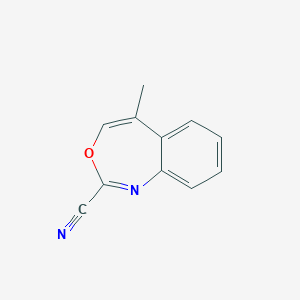

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)

